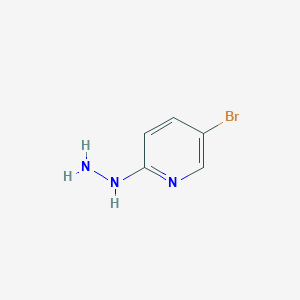

5-Bromo-2-hydrazinopyridine

描述

Overview of Halogenated Pyridines and Hydrazines in Synthetic Chemistry

Halogenated pyridines are a cornerstone of heterocyclic chemistry. The pyridine (B92270) ring, an electron-deficient aromatic system, can be challenging to functionalize directly. beilstein-journals.org The introduction of a halogen atom provides a reactive handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted pyridine derivatives that are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.org The position and nature of the halogen influence the reactivity, with bromopyridines often offering a good balance of reactivity and stability.

Hydrazines and their derivatives are also fundamental reagents in organic synthesis. researchgate.net They are perhaps most famously used in the Wolff-Kishner reduction to convert carbonyls into methylene (B1212753) groups. However, their utility extends far beyond this classic reaction. The nucleophilicity of the hydrazine (B178648) group makes it an excellent precursor for the formation of nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines. One-pot multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, frequently employ hydrazine derivatives to introduce nitrogen atoms into the final structure. acs.orgacs.org

Significance of 5-Bromo-2-hydrazinopyridine as a Versatile Building Block

This compound merges the advantageous features of both halogenated pyridines and hydrazines into a single, powerful building block. nordmann.global Its significance lies in its bifunctional nature, which allows for sequential or tandem reactions to construct elaborate molecular frameworks.

The hydrazine group at the 2-position is highly nucleophilic and readily reacts with electrophiles like aldehydes, ketones, and acyl chlorides. This reactivity is frequently exploited to form hydrazones, which can then undergo intramolecular cyclization to generate fused heterocyclic systems such as beilstein-journals.orgnordmann.globalnih.govtriazolo[4,3-a]pyridines. semanticscholar.orgresearchgate.net These scaffolds are of considerable interest due to their presence in biologically active molecules. researchgate.net

Simultaneously, the bromine atom at the 5-position of the pyridine ring serves as a key site for functionalization. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of various aryl or heteroaryl substituents. This dual reactivity enables a modular approach to synthesis, where the core heterocyclic system is first constructed via the hydrazine moiety, and then further diversified through reactions at the bromine site. This versatility makes this compound a valuable intermediate in the generation of chemical libraries for drug discovery and material science applications. nordmann.global

Below is a table summarizing some key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C5H6BrN3 | |

| Molecular Weight | 188.03 g/mol | |

| Appearance | Solid, powder, or crystals | ottokemi.com |

| Melting Point | 132-137 °C | |

| CAS Number | 77992-44-0 | |

| SMILES | C1=CC(=NC=C1Br)NN | nih.gov |

Historical Context of 2-Hydrazinopyridine (B147025) Derivatives in Chemical Synthesis

The use of 2-hydrazinopyridine derivatives in chemical synthesis has a rich history, closely tied to the development of methods for creating fused heterocyclic ring systems. Early methods for synthesizing these derivatives often involved the reaction of a 2-chloropyridine (B119429) with an excess of hydrazine hydrate. google.com While effective, these methods often required harsh conditions and could be problematic for large-scale synthesis due to the handling of large quantities of hydrazine. google.com

Over the years, significant efforts have been made to develop more efficient and milder synthetic routes. For instance, palladium-catalyzed coupling reactions have emerged as a powerful alternative for the synthesis of 2-hydrazinopyridines. google.com The development of multicomponent reactions in the late 20th and early 21st centuries further expanded the utility of 2-hydrazinopyridine derivatives. acs.orgacs.org Researchers demonstrated that these compounds could be elegant starting materials in one-pot reactions to generate complex heterocyclic scaffolds, such as pyridotriazines and triazolopyridines, with high efficiency. acs.orgacs.org These advancements have solidified the role of 2-hydrazinopyridine derivatives as indispensable tools in modern synthetic chemistry, particularly for the construction of nitrogen-rich heterocyclic compounds.

A key reaction for 2-hydrazinopyridine derivatives is the formation of fused triazole rings. The table below shows examples of reaction conditions for the synthesis of triazolopyridines from acylated 2-hydrazinopyridines, highlighting the evolution towards milder methods.

| Reagent/Condition | Product | Yield | Reference |

| Refluxing POCl3 | Triazolopyridine | Variable | semanticscholar.org |

| Refluxing Acetic Acid | Triazolopyridine | Variable | semanticscholar.org |

| PPh3, DEAD, TMSN3 (Modified Mitsunobu) | Triazolopyridine | ~95% | semanticscholar.org |

| NBS, DBU in EtOH at room temperature | Triazolopyridine | High | nih.gov |

Research Landscape and Future Directions for this compound

The current research landscape for this compound and related compounds is vibrant, with a strong focus on its application in the synthesis of novel heterocyclic structures with potential biological activity. Its use in multicomponent reactions to build diverse molecular libraries continues to be an active area of investigation. acs.orgacs.org Furthermore, the development of more efficient and sustainable catalytic methods for the functionalization of the pyridine ring remains a key interest. thieme-connect.com

Future directions for research involving this compound are likely to focus on several key areas. There is a growing interest in the development of novel catalytic systems that can selectively functionalize the C-H bonds of the pyridine ring, which would offer new avenues for derivatization beyond the existing bromine handle. beilstein-journals.org The exploration of this building block in the synthesis of materials with interesting photophysical or electronic properties is another promising frontier. beilstein-journals.org As the demand for novel therapeutic agents continues to grow, the strategic use of this compound to create unique and complex scaffolds for biological screening will undoubtedly remain a central theme in medicinal chemistry research. The development of more environmentally benign synthetic methods, perhaps utilizing flow chemistry or greener solvents, will also be a critical aspect of future research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQLEYTXFMOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468177 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77992-44-0 | |

| Record name | 5-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-HYDRAZINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Hydrazinopyridine

Conventional Synthesis Routes

Conventional methods for synthesizing 5-Bromo-2-hydrazinopyridine typically involve nucleophilic substitution reactions under thermal conditions. These routes are well-established and widely used, though they often require careful optimization to maximize yield and minimize byproducts.

Synthesis from 2-Chloro-5-bromopyridine and Hydrazine (B178648) Hydrate

The most common conventional synthesis involves the reaction of 2-Chloro-5-bromopyridine with hydrazine hydrate. researchgate.net This nucleophilic aromatic substitution reaction proceeds by the displacement of the chloro group at the 2-position of the pyridine (B92270) ring by the hydrazinyl group. The reaction is typically carried out by heating the reactants, often under reflux conditions. google.com

Comparison of 2-Chloro-5-bromopyridine and 2-Bromo-5-bromopyridine Precursors

Both 2-Chloro-5-bromopyridine and 2-Bromo-5-bromopyridine can serve as precursors for the synthesis of this compound. The choice between a chloro or bromo leaving group can influence the reaction rate and yield. In nucleophilic aromatic substitution reactions, the carbon-halogen bond is broken, and a new carbon-nitrogen bond is formed. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which can lead to a faster reaction rate when using the bromo-substituted precursor. Some studies suggest that starting with 2-bromopyridine (B144113) may lead to higher yields. researchgate.net

Role of Solvents and Temperature Control in Conventional Synthesis

The choice of solvent and precise temperature control are critical parameters in the conventional synthesis of this compound. Polar aprotic solvents are often employed to facilitate the reaction. Alcohols such as methanol, ethanol (B145695), or n-butanol, as well as amides like N,N-dimethylformamide (DMF), are suitable solvents. google.com The reaction temperature is typically elevated, often to the reflux temperature of the chosen solvent, to drive the reaction forward. google.com For instance, reactions are often conducted at temperatures ranging from 80-130°C. google.com Careful control of the temperature is necessary to prevent the formation of side products and ensure the desired product is obtained with high purity.

Below is an interactive table summarizing the conventional synthesis conditions:

| Precursor | Reagent | Solvent(s) | Temperature (°C) | Key Considerations |

| 2-Chloro-5-bromopyridine | Hydrazine Hydrate | Ethanol, Methanol, DMF | 80-130 | Controlling excess hydrazine is crucial. |

| 2-Bromo-5-bromopyridine | Hydrazine Hydrate | Propanol, Ethanol | 80-115 | May offer higher reactivity and yield. |

Advanced and Green Synthetic Approaches

In recent years, more advanced and environmentally friendly synthetic methods have been developed to address the limitations of conventional approaches. These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.com This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com In the context of synthesizing this compound and its derivatives, microwave irradiation can facilitate the reaction between the halogenated pyridine and hydrazine, often in a shorter time frame and with higher efficiency. nih.govrsc.orgnih.gov For example, a microwave-assisted synthesis of related pyrazole (B372694) derivatives from a hydrazine precursor was achieved in just 5 minutes at 100°C. rsc.org This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less solvent.

The following table outlines a comparison between conventional and microwave-assisted synthesis:

| Method | Typical Reaction Time | Energy Source | Key Advantages |

| Conventional Heating | Hours google.com | Thermal (e.g., oil bath) | Well-established, simple setup. |

| Microwave-Assisted | Minutes mdpi.comrsc.org | Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves using mechanical force to induce chemical reactions in the solid state, has emerged as a powerful green chemistry tool. This technique often proceeds in the absence of bulk solvents, leading to reduced waste, shorter reaction times, and unique reactivity.

In the context of this compound, mechanochemical methods have been successfully employed for the synthesis of hydrazones, which are important derivatives. Research has demonstrated that coupling this compound with various aldehydes can be achieved with high efficiency using ball milling techniques. For instance, reactions with phenolic and furanyl aldehydes afforded excellent conversions, typically between 95-99%, after grinding for a total of 90 minutes (three cycles of 30 minutes). google.comorganic-chemistry.org The resulting hydrazone products were isolated in high yields, ranging from 80% to 95%, after purification. google.com This approach highlights the utility of mechanochemistry for the efficient and environmentally benign derivatization of this compound. google.comrsc.org

Table 1: Mechanochemical Coupling of this compound

| Reactant 1 | Reactant 2 | Technique | Reaction Time | Conversion/Yield |

| This compound | Phenolic/Furanyl Aldehydes | Mixer Mill (MM400) | 3 x 30 min | 95-99% Conversion |

| This compound | Phenolic/Furanyl Aldehydes | Planetary Mill (P7) | 3 x 30 min | 80-95% Isolated Yield |

Catalytic Methods for Pyridine Halide Preparation in 2-Hydrazinopyridine (B147025) Derivatives

The quality and availability of the pyridine halide precursor are critical for the synthesis of 2-hydrazinopyridine derivatives. Catalytic methods offer significant advantages in preparing these precursors with high selectivity and efficiency.

One patented process describes the preparation of pyridine halides through the catalytic hydrogen substitution of a precursor compound. researchgate.netgoogle.com This method utilizes a mixed catalyst system, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), in combination with a base. researchgate.netgoogle.com The reaction proceeds under mild conditions, at temperatures of 20-40 °C and hydrogen pressures of 0.2-0.4 MPa, which improves reaction safety and selectivity. researchgate.net

Furthermore, palladium-catalyzed C-N coupling reactions represent a key strategy for forming the hydrazine linkage itself. Research into the synthesis of ligands for radiopharmaceuticals has utilized Pd-catalyzed amination to couple halo-pyridine substrates with protected hydrazine sources like di-tert-butyl hydrazodiformate. acs.org Specifically, the Boc-protected 5-bromopyridin-2-yl hydrazine was successfully prepared via regioselective substitution of 2,5-dibromopyridine, demonstrating the power of catalysis to control reaction outcomes. acs.org Copper-catalyzed reactions have also been explored for the arylation of pyridine-based hydrazones, offering an alternative to palladium-based systems. researchgate.net

Table 2: Catalytic Methods in 2-Hydrazinopyridine Synthesis Pathways

| Catalytic Step | Catalyst(s) | Precursor(s) | Product | Purpose |

| Hydrogen Substitution | Pd/C and Pt/C mixed catalyst | Precursor Compound B | Pyridine Halide A | Preparation of halide precursor researchgate.netgoogle.com |

| C-N Coupling | Palladium with chelating phosphine (B1218219) ligands | 2,5-Dibromopyridine, Di-tert-butyl hydrazodiformate | Boc-protected 5-bromopyridin-2-yl hydrazine | Formation of protected hydrazine acs.org |

| C-N Coupling | Copper(I) Iodide (CuI) | Pyridine-2-carbaldehyde hydrazones, Aryl halides | N,N-diarylhydrazones | Arylation of hydrazone derivatives researchgate.net |

Sustainable Synthesis Protocols for Reduced Waste and Environmental Impact

The development of sustainable synthesis protocols is a major focus in modern chemistry, aiming to minimize waste, reduce energy consumption, and avoid hazardous materials. Several green strategies have been applied to the synthesis of 2-hydrazinopyridine and its derivatives.

As discussed previously, mechanochemical synthesis stands out as a prime example of a sustainable protocol by largely eliminating the need for solvents. google.comrsc.org Another prominent technique is microwave-assisted organic synthesis (MAOS), which can dramatically shorten reaction times and is often performed under solvent-free conditions. The synthesis of 2-hydrazinopyridine from 2-chloropyridine (B119429) and hydrazine monohydrate has been efficiently achieved using microwave irradiation without any solvent, yielding the product in 88% yield. nih.gov

Patented industrial processes have also been designed to be more environmentally friendly. A method for producing 2-hydrazinopyridine derivatives emphasizes the reduction of "three wastes" (waste gas, wastewater, and solid waste) by preparing the pyridine halide precursor through a catalytic hydrogen substitution reaction, which is noted for its high selectivity and yield. google.comgoogle.com This contrasts with traditional multi-step routes involving diazotization and Sandmeyer reactions, which are known to generate significant amounts of waste and use hazardous reagents. google.com

Table 3: Comparison of Sustainable Synthesis Techniques

| Technique | Key Feature | Advantage(s) | Example Application |

| Mechanochemistry | Solid-state reaction | Solvent-free, reduced waste, high conversion | Synthesis of hydrazones from this compound google.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, reduced reaction times, often solvent-free | Synthesis of 2-hydrazinopyridine from 2-chloropyridine nih.gov |

| Catalytic Hydrogenation | Catalytic precursor synthesis | Reduces by-products and waste compared to stoichiometric methods | Preparation of pyridine halides for hydrazinopyridine synthesis google.com |

Exploration of Alternative Precursors beyond Halopyridines

The predominant route to 2-hydrazinopyridines involves the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 2-position of the pyridine ring. However, research has explored synthetic pathways that begin with alternative precursors, avoiding the direct use of 2-halopyridines as the immediate starting material.

One established alternative involves starting from 2-aminopyridine. A known synthetic route prepares this compound from the commercially available and inexpensive 2-aminopyridine. thieme-connect.com This shifts the challenge to the synthesis of the aminopyridine precursor. Here, pyridine N-oxides have emerged as versatile intermediates. General and efficient methods have been developed to convert pyridine N-oxides into 2-aminopyridines in a one-pot process with high regioselectivity, using reagents like Ts₂O and t-BuNH₂. researchgate.netumich.edu This two-stage approach—converting a pyridine N-oxide to a 2-aminopyridine, which is then transformed into the 2-hydrazinopyridine—provides a complete synthetic pathway that circumvents 2-halopyridine precursors.

Another approach begins with different functional groups entirely. For example, a route to 3-chloro-2-hydrazinopyridine (B1363166) starts from nicotinamide. The process involves a Hofmann degradation to form 3-aminopyridine, which is then subjected to chlorination and a Sandmeyer reaction to generate the 2,3-dichloropyridine (B146566) intermediate. google.com While this pathway ultimately generates a halopyridine for the final substitution with hydrazine, its initial starting material is fundamentally different.

Modern synthetic strategies such as C-H activation are also being investigated for the functionalization of pyridines. mt.com These methods, often employing transition metal catalysts (e.g., Rh, Ru, Cu), aim to directly convert a C-H bond on the pyridine ring into a C-N or C-C bond, bypassing the need for a pre-installed leaving group like a halogen. researchgate.netresearchgate.net While a direct, one-step synthesis of this compound via C-H activation is not yet established, this area represents a frontier in developing more atom-economical and efficient syntheses for pyridine derivatives in the future.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Hydrazinopyridine

Nucleophilic Substitution Reactions

The reactivity of 5-Bromo-2-hydrazinopyridine is largely dictated by the nucleophilic character of the hydrazine (B178648) group and the potential for substitution at the bromine-bearing carbon on the pyridine (B92270) ring.

Reactions at the Hydrazine Moiety

The hydrazine group (-NHNH₂) in this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The terminal nitrogen atom is the primary site of reaction.

Key reactions involving the hydrazine moiety include:

Acylation: The hydrazine group can be acylated to form the corresponding N-acyl-N'-(5-bromopyridin-2-yl)hydrazine, also known as a 2-hydrazidopyridine. This is a common initial step for subsequent cyclization reactions. For instance, this compound can be reacted with isobutyric acid in the presence of isobutyl chloroformate and N-methylmorpholine to yield the acylated product. This transformation is crucial for preparing precursors for fused heterocyclic systems. semanticscholar.org

Condensation with Carbonyl Compounds: The hydrazine moiety undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reaction forms the basis for one-pot multicomponent reactions to build more complex molecular scaffolds. nih.gov A proposed mechanism for these transformations involves the initial condensation of the 2-hydrazinopyridine (B147025) with an aldehyde to generate an imine or Schiff base, which then undergoes further reaction. nih.gov For example, this compound has been reacted with p-benzoquinone in the presence of perchloric acid to synthesize a brominated azopyridine ligand. orgsyn.org Similarly, it reacts with α-keto acids in one-pot procedures to form intermediates that cyclize into triazolopyridines. thieme-connect.com

Reactions at the Bromine Substituent

The bromine atom at the C5 position of the pyridine ring is susceptible to replacement via nucleophilic aromatic substitution, although this is often less facile than reactions at the hydrazine group. More commonly, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions.

While specific examples detailing the substitution of the bromine in this compound are not extensively documented, the reactivity of the bromopyridine scaffold is well-established. Such compounds are known to participate in:

Palladium-Catalyzed Cross-Coupling: The bromine atom enables various palladium-catalyzed C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling with an aryl or vinyl boronic acid to form a biaryl structure. The general method is robust for a wide range of aryl halides, including bromopyridines, typically using a palladium catalyst and a base. fishersci.esresearchgate.net

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond, coupling the bromopyridine with an amine. A practical methodology for the amination of 2-bromopyridines has been developed, providing access to various aminopyridine derivatives. nih.gov

Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, which are of significant interest in medicinal chemistry. These reactions typically involve an initial reaction at the hydrazine moiety followed by an intramolecular cyclization.

Formation of Heterocyclic Compounds

One of the most important applications of this compound is its conversion to Current time information in Bangalore, IN.clockss.orgvulcanchem.comtriazolo[4,3-a]pyridine derivatives. These fused bicyclic systems are synthesized through several effective methods.

Dehydrative Cyclization of Acyl Hydrazides: A common route involves the initial acylation of this compound, followed by a dehydrative cyclization of the resulting 2-hydrazidopyridine. semanticscholar.org Traditional methods for this cyclization often require harsh conditions like refluxing phosphorus oxychloride, which are incompatible with sensitive functional groups. semanticscholar.org To overcome this, milder methods have been developed. A modified Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) in the presence of trimethylsilyl (B98337) azide (B81097) (TMS-N₃), has been shown to be highly effective. semanticscholar.org The addition of the azide source dramatically increases the reaction yield under mild conditions. semanticscholar.org

| Precursor | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| N-isobutyryl-N'-(5-bromopyridin-2-yl)hydrazine | DEAD, PPh₃ | THF | Room Temp | 20% |

| N-isobutyryl-N'-(5-bromopyridin-2-yl)hydrazine | DEAD, PPh₃, TMS-N₃ | THF | Room Temp | 95% |

One-Pot Oxidative Cyclization: Another efficient approach is the one-pot reaction of this compound with aldehydes or α-keto acids. thieme-connect.com In one such method, the reaction between aryl α-keto acids and 2-hydrazinopyridine derivatives is catalyzed by potassium iodide (KI) with tert-butyl hydroperoxide (TBHP) as the oxidant at elevated temperatures, affording the triazolopyridine products in moderate to good yields. thieme-connect.com

The synthesis of tetrazole derivatives from this compound typically proceeds via the formation of a fused tetrazolo[1,5-a]pyridine (B153557) ring system. This is a distinct class of compound where the tetrazole ring is annulated to the pyridine ring.

The established and widely used method for converting 2-hydrazinopyridine derivatives into the corresponding tetrazolo[1,5-a]pyridines involves reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a mineral acid. thieme-connect.de The reaction proceeds through the diazotization of the hydrazine moiety, which leads to the formation of a pyridyl azide intermediate that immediately undergoes intramolecular cyclization to the stable, fused aromatic tetrazole ring system. thieme-connect.dersc.org This method is a general route for the synthesis of fused tetrazoles from heterocyclic hydrazines. thieme-connect.de

Synthesis of Pyridotriazines

The synthesis of pyridotriazines from this compound can be achieved through multicomponent reactions (MCRs). acs.orgrug.nl One notable approach is a variation of the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.orgrug.nl This method involves the reaction of a 2-hydrazinopyridine, an aldehyde or ketone, and an isocyanide. acs.orgrug.nl For instance, the reaction of this compound with an aldehyde and an isocyanide, catalyzed by scandium triflate in a mixture of dichloromethane (B109758) and methanol, affords the corresponding pyridotriazine. acs.org The reaction generally proceeds at room temperature over 20 hours. acs.org Aliphatic aldehydes and ketones have been shown to be well-tolerated, leading to good to excellent yields of the bicyclic products. acs.org However, aromatic aldehydes have been reported to perform poorly under these conditions. acs.org The use of an aqueous solution of formaldehyde (B43269) has also been successful, yielding the desired product. acs.org

A specific example is the synthesis of (E)-N-(3-Butyl-9-chloro-2H-pyrido[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazin-4(3H)-ylidene)-2,6-dimethylaniline, which was obtained in a 71% yield from the reaction of the corresponding 2-hydrazinyl-azine, butanal, and 2,6-dimethylphenyl isocyanide in the presence of scandium triflate. acs.org The use of microwave irradiation has been explored to accelerate the reaction, though in some cases, it led to a significant decrease in product formation. acs.orgnih.gov

| Product | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-(3-Butyl-9-chloro-2H-pyrido[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazin-4(3H)-ylidene)-2,6-dimethylaniline | 2-Hydrazinyl-4-chloro-pyridine, Butanal, 2,6-Dimethylphenyl isocyanide | Sc(OTf)3 / DCM/MeOH | 71 | acs.org |

| (E)-N-(9-Chloro-2H-pyrido[2,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazin-4(3H)-ylidene)-2,6-dimethylaniline | 2-Hydrazinyl-4-chloro-pyridine, Formaldehyde, 2,6-Dimethylphenyl isocyanide | Sc(OTf)3 / DCM/MeOH | 60 | nih.gov |

| Spirocyclic pyridotriazine | 2-Hydrazinopyridine, Cyclohexanone, Isocyanide | Sc(OTf)3 / DCM/MeOH | 90 | acs.org |

Synthesis of Indazole-carboxamides

One specific example is the synthesis of 3-Butyl-5-methoxy-N-phenyl-1H-indazole-2(3H)-carboxamide, which was obtained as an orange oil in 54% yield. acs.org The reaction scope has been explored, demonstrating that various aldehydes and isocyanates can be used to generate a library of indazole-carboxamides. acs.org

Synthesis of Other Fused Heterocycles

This compound serves as a precursor for a variety of other fused heterocyclic systems. For instance, it can be used in the synthesis of triazolopyridines. acs.org A modified Mitsunobu reaction of acylated 2-hydrazinopyridines can yield triazolopyridines under mild conditions. Another approach involves a one-pot procedure where the initial Schiff base formed from 2-hydrazinopyridine and an aldehyde reacts with different electrophiles. acs.org When isocyanates are replaced with isothiocyanates, triazolopyridine thioureas are formed, albeit in moderate yields and requiring higher temperatures. acs.org Furthermore, the use of cyclic anhydrides like bromomaleic anhydride (B1165640) as the electrophile leads to the formation of triazolopyridine-carboxylic acids in good yields. acs.org For example, the reaction with bromomaleic anhydride yielded (E)-2-Bromo-4-(3-butyl-8-chloro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyridin-2(3H)-yl)-4-oxobut-2-enoic acid in 79% yield. acs.org

Additionally, Lewis acid-catalyzed cyclization of this compound with propargylic alcohols has been reported to produce fused heterocycles. researchgate.net For example, the reaction with a dibromo-substituted propargylic alcohol gave the corresponding product in 62% yield. researchgate.net

| Product Class | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Triazolopyridine thioureas | This compound, Aldehyde, Isothiocyanate | Microwave, 120 °C, 60 min | Moderate | acs.org |

| Triazolopyridine-carboxylic acids | This compound, Aldehyde, Bromomaleic anhydride | - | Good | acs.org |

| Fused heterocycle | This compound, Dibromo-substituted propargylic alcohol | Lewis Acid Catalyst | 62 | researchgate.net |

Mechanistic Investigations of Cyclization Pathways

The cyclization pathways leading to fused heterocycles from this compound have been investigated. In the synthesis of pyridotriazines via the GBB-3CR-like reaction, the proposed mechanism involves the initial condensation of the 2-hydrazinopyridine with an aldehyde to form a Schiff base intermediate (imine). acs.orgrug.nlacs.org This is followed by a non-concerted [5+1] cycloaddition with the isocyanide to yield the bicyclic pyridotriazine product. acs.orgrug.nlacs.org

For the formation of triazolopyridines, a plausible mechanism also begins with the condensation of the 2-hydrazinopyridine and an aldehyde to generate a Schiff base. acs.orgacs.org This intermediate then undergoes an intramolecular cyclization to form a five-membered ring intermediate, which subsequently reacts with an electrophile, such as an isocyanate, in an amidation reaction to afford the final triazolopyridine scaffold. acs.orgacs.org The use of desiccants like calcium chloride can improve yields by promoting the initial Schiff base formation. acs.orgacs.org

Condensation Reactions

Formation of Hydrazones and Schiff Bases

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones and Schiff bases. ictp.itscribd.comresearchgate.netrecentscientific.com This reaction typically involves refluxing equimolar amounts of the hydrazine and the carbonyl compound in a suitable solvent, such as ethanol (B145695). ictp.it The addition of a few drops of glacial acetic acid can catalyze the reaction. ictp.it These reactions are often reversible and can be influenced by pH and the electronic nature of the substituents on the carbonyl compound. ictp.it

For example, the reaction of this compound with benzaldehyde (B42025) in ethanol at reflux for 12 hours, with a catalytic amount of glacial acetic acid, yields (E)-2-(2-benzylidenehydrazinyl)-5-bromopyridine as a white solid in 96% yield. researchgate.net Similarly, condensation with 2-nitrobenzaldehyde (B1664092) under the same conditions produces (E)-5-bromo-2-(2-(2-nitrobenzylidene)hydrazinyl)pyridine as an orange solid in 81% yield. researchgate.net The formation of these hydrazones is a key step in the synthesis of more complex heterocyclic systems. acs.org In some multicomponent reactions, the formation of the Schiff base is the initial and rate-determining step, and in cases where subsequent cyclization fails, the Schiff base is the only observed product. acs.org

| Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | (E)-2-(2-benzylidenehydrazinyl)-5-bromopyridine | 96 | researchgate.net |

| 2-Nitrobenzaldehyde | (E)-5-bromo-2-(2-(2-nitrobenzylidene)hydrazinyl)pyridine | 81 | researchgate.net |

Derivatization for Analytical Applications

This compound is utilized as a derivatization reagent in analytical chemistry, particularly for enhancing the detection of carbonyl-containing compounds in liquid chromatography-mass spectrometry (LC-MS). nih.govddtjournal.comjst.go.jpresearchgate.net The hydrazine group reacts with aldehydes and ketones to form hydrazones, which can improve chromatographic separation and ionization efficiency in the mass spectrometer. researchgate.net

A novel application involves using this compound as a bromine isotope derivatization reagent for profiling carboxyl or carbonyl-containing metabolites. nih.gov This method allows for rapid derivatization under mild conditions and provides enhanced separation, detection sensitivity, and distinctive MS fragmentation patterns. nih.gov The presence of the bromine atom, with its characteristic isotopic signature (79Br and 81Br), facilitates the screening and identification of derivatized compounds in complex biological samples. nih.gov This approach has been successfully used to identify potential biomarkers in medical research. nih.gov

For the analysis of steroids, which often contain carbonyl groups, derivatization with reagents like 2-hydrazinopyridine has been shown to be effective for enhancing their detection in electrospray ionization-mass spectrometry (ESI-MS). ddtjournal.comjst.go.jp This is particularly useful for di-oxosteroids, where derivatization can lead to the formation of intense product ions in tandem mass spectrometry (MS/MS), enabling sensitive and selective quantification. ddtjournal.com

Stereochemical Aspects of Hydrazone Formation

The reaction of this compound with aldehydes and ketones yields hydrazones, a class of compounds characterized by a carbon-nitrogen double bond (C=N). The presence of this double bond introduces the possibility of stereoisomerism, specifically E/Z isomerism, depending on the arrangement of substituents around the C=N bond.

In the formation of hydrazones from this compound, it is common for a single isomer to be predominantly formed. For instance, the reaction with 2-nitrobenzaldehyde yields primarily one product, as observed through 1H NMR spectroscopy, suggesting a specific geometric configuration is favored. tandfonline.com While hydrazonoyl halides generally prefer the Z configuration, which is thermodynamically more stable, the specific stereochemical outcome for hydrazones derived from this compound can be influenced by various factors, including the nature of the carbonyl compound and the reaction conditions. mdpi.com

Spectroscopic analyses, such as 1H NMR, are crucial in determining the isomeric composition of the resulting hydrazones. In some cases, studies on similar hydrazone systems have shown the presence of two isomeric forms, often in a ratio like 90/10 for EE' (trans-E) and EZ' (cis-E) isomers. mdpi.com The planarity of the molecule is a key factor; Z isomers are often more stable due to their planar conformation, while E isomers can be destabilized by a lack of planarity and decreased conjugation between the aryl and hydrazone moieties. mdpi.com

The reaction of 1-acetylisatin (B1195845) with 2-hydrazinopyridine derivatives results in nucleophilic attack exclusively at the C-3 ketone group, forming the corresponding hydrazone. The stereochemistry of the resulting isatin-3-hydrazones can be complex, with studies on related compounds indicating that the Z isomer is more stable in acidic conditions, while its corresponding anion can convert to the E isomer upon deprotonation. scielo.br

Table 1: Stereoisomerism in Hydrazone Formation

| Reactant A | Reactant B | Predominant Isomer | Method of Determination | Reference |

|---|---|---|---|---|

| This compound | 2-Nitrobenzaldehyde | Single Isomer Observed | 1H NMR Spectroscopy | tandfonline.com |

| 2-hydroxy-5-chloro benzaldehyde | Isoniazid | Two Isomeric Forms (EE'/EZ') | 1H NMR Spectroscopy | mdpi.com |

| Hydrazonoyl Halides | - | Z Isomer (Generally) | Spectroscopic studies, XRD | mdpi.com |

Cross-Coupling Reactions

The 5-bromo substituent on the pyridine ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The bromine atom at the 5-position of this compound is susceptible to this reaction. For the reaction to proceed efficiently, the hydrazine moiety often requires protection, for example, as a Boc-protected derivative. This prevents interference from the reactive N-H protons of the hydrazine group, which can otherwise lead to side reactions or catalyst deactivation. mdpi.comacs.org

A typical Suzuki coupling reaction involving a protected 5-bromopyridin-2-yl hydrazine substrate proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium phosphate (B84403) (K3PO4) or sodium carbonate (Na2CO3). mdpi.comnih.gov The reaction is often carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water. mdpi.com These reactions have been successfully used to attach various aryl groups to the pyridine ring, demonstrating the versatility of this method for creating biaryl structures. acs.org

The general mechanism for the Suzuki coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a palladium(II) species. This is typically the rate-determining step. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Examples of Suzuki Coupling Conditions for Bromo-pyridines

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Moderate to Good | mdpi.com |

| Boc-protected 5-bromopyridin-2-yl hydrazine | Ethynyl (B1212043)/Vinyl boronic esters | Not specified | Not specified | Not specified | High | acs.org |

| 4'-bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | EtOH/Water | >99% | nih.gov |

Beyond the Suzuki reaction, the bromine atom on this compound allows for other transition metal-catalyzed couplings.

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. A Boc-protected 5-bromopyridin-2-yl hydrazine has been successfully used as a substrate in Sonogashira reactions to attach ethynyl groups at the 5-position of the pyridine ring. acs.org This demonstrates that the C-Br bond is reactive towards this type of C-C bond formation as well.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to couple with an organic halide. While not specifically documented for this compound itself, the Kumada coupling is effective for various halopyridines and haloquinolines, suggesting its potential applicability. researchgate.net The reactions can often be performed under mild conditions. researchgate.net

Negishi Coupling: This reaction involves the use of an organozinc reagent in a palladium- or nickel-catalyzed coupling with an organic halide. It has been employed as a method of choice for creating tetrasubstituted pyrazoles from iodinated pyrazole (B372694) precursors, highlighting its utility in the synthesis of complex heterocyclic systems. researchgate.net

Other transition metals like rhodium have also been used to catalyze homocoupling reactions of related heterocyclic compounds like pyrazoles. mdpi.com

Suzuki Coupling and Related Palladium-Catalyzed Reactions

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is key to optimizing reaction conditions and predicting product outcomes.

In nucleophilic aromatic substitution (SNAr) reactions on related polyhalopyridines, the transition state can be significantly influenced by the presence of metal cations. For example, in the reaction of chlorofluoropyridines with alkali-metal oximates, chelation of the metal cation with the ring nitrogen in the transition state can direct the nucleophilic attack to a specific position (e.g., C-2 over C-4). researchgate.net This type of chelation could play a role in reactions involving the hydrazine moiety of this compound, potentially influencing regioselectivity.

In palladium-catalyzed cross-coupling reactions , the key intermediates are well-established. libretexts.org

Oxidative Addition Intermediate : A square planar Pd(II) complex, [Pd(L)2(Aryl)(X)], is formed where 'Aryl' is the pyridyl group and 'X' is the bromide. The initial product is often a cis-isomer which can then isomerize to the more stable trans-isomer. libretexts.org

Transmetalation Intermediate : The exact structure of the transmetalation intermediate is complex and depends on the specific coupling reaction (e.g., Suzuki, Stille). In the Suzuki reaction, a boronate species, formed from the organoboron compound and the base, interacts with the Pd(II) center to facilitate the transfer of the organic group.

Reductive Elimination Transition State : This step proceeds from the cis-isomer of the diorganopalladium(II) complex to form the C-C bond and regenerate the Pd(0) catalyst.

The study of these intermediates and transition states often relies on a combination of spectroscopic analysis of isolated intermediates, kinetic studies, and computational chemistry. libretexts.org For instance, in the spin-crossover behavior of Fe(III) complexes with hydrazone ligands derived from 2-hydrazinopyridine, the electronic and steric effects of substituents (like bromine) on the ligand framework are shown to influence the transition temperature between spin states, highlighting how substituents impact the electronic structure of the molecule and its complexes. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 5-Bromo-2-hydrazinopyridine, offering precise insights into its proton and carbon framework.

The ¹H NMR spectrum of this compound and its derivatives provides distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazine (B178648) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. In derivatives of this compound, the aromatic protons exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with adjacent protons.

For instance, in a closely related andrographolide (B1667393) derivative incorporating the this compound fragment, the pyridine protons were observed in deuterated chloroform (B151607) (CDCl₃). The proton at the 6'-position (adjacent to the nitrogen) appears as a doublet at approximately δ 7.92 with a small coupling constant (J = 2.4 Hz). The proton at the 4'-position shows as a doublet of doublets around δ 7.52, with coupling constants of J = 9.0 Hz and 2.4 Hz, indicative of its coupling to the protons at the 3'- and 5'-positions, respectively. vulcanchem.com The protons of the hydrazine group (-NHNH₂) typically present as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Representative ¹H NMR Data for the 5-Bromopyridin-2-yl Moiety in a Derivative Compound Solvent: CDCl₃

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6' | 7.92 | d | 2.4 |

| H-4' | 7.52 | dd | 9.0, 2.4 |

| H-3' | Not specified | d | 9.0 |

| -NHNH₂ | Variable | br s | N/A |

Data derived from a study on an andrographolide derivative. vulcanchem.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronegativity of attached atoms.

Carbons within the pyridine ring typically resonate in the aromatic region (δ 100-150 ppm). The carbon atom bonded to the bromine (C-5) is expected to have its chemical shift influenced by the halogen's electron-withdrawing and anisotropic effects. The carbon atom attached to the hydrazinyl group (C-2) would appear at a significantly downfield position, often above δ 150 ppm, due to the strong deshielding effect of the two adjacent nitrogen atoms. In a related hydrazone-pyridine compound, pyridine ring carbons were observed at δ 150.3, 147.1, 137.1, 116.2, and 115.1 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C=N (Pyridine Ring) | 125 - 150 |

| C-Br | ~105 - 120 |

| C-N (Hydrazine) | >150 |

Ranges are based on general values for pyridine systems and data from related compounds. nih.govlibretexts.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments are employed. These techniques are crucial for verifying the substitution pattern on the pyridine ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the sequence of protons on the pyridine ring (e.g., H-3 coupling to H-4, and H-4 coupling to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for conformational analysis.

The use of this full suite of 2D NMR experiments has been documented in the structural assignment of complex derivatives of this compound. vulcanchem.com

The bond between the pyridine C-2 and the hydrazine nitrogen (C-N), as well as the nitrogen-nitrogen bond (N-N), allows for rotational isomerism. This can lead to different spatial arrangements, or conformations, of the hydrazine group relative to the pyridine ring. Studies on related 2-hydrazinopyridine (B147025) metal complexes have identified different conformers. researchgate.net In its free state, the ligand may adopt a trans (or anti) conformation, but upon coordination to a metal center, it can be forced into a cis (or syn) conformation where both the pyridine and terminal hydrazine nitrogens bind to the metal. researchgate.net These conformational differences can be studied using techniques like NOESY, which can detect through-space interactions between the hydrazine protons and the H-3 proton of the pyridine ring.

2D NMR Techniques for Structural Confirmation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. The spectra show characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. nih.gov

The key functional groups—the hydrazine moiety (-NHNH₂) and the substituted pyridine ring—give rise to distinct peaks in the IR and Raman spectra. Analysis of related hydrazone-pyridine compounds aids in the assignment of these vibrational modes. nih.gov

N-H Stretching: The hydrazine group features N-H bonds that give rise to stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds on the pyridine ring produce stretching vibrations that are generally found in the 3000–3100 cm⁻¹ range. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring occur in the 1400–1600 cm⁻¹ region.

N-H Bending: The bending (scissoring) vibration of the -NH₂ group is typically found near 1620 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond stretch appears at lower frequencies, usually in the range of 500-650 cm⁻¹.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| N-H Bend | Hydrazine (-NH₂) | ~1620 |

| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-H In-plane Bend | Pyridine Ring | 1020 - 1300 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

Frequencies are based on data from related pyridine and hydrazine compounds. nih.gov

Characteristic Vibrational Modes

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry (HRMS) provides an accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. The exact mass of this compound has been calculated based on the most abundant isotopes of its constituent atoms. This value is distinct from the nominal molecular weight, which uses integer masses. HRMS analysis allows for the unambiguous identification of the compound by distinguishing it from other molecules with the same nominal mass.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆BrN₃ | nih.gov |

| Molecular Weight | 188.03 g/mol | nih.gov |

| Monoisotopic Mass | 186.97451 Da | nih.gov |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound undergoes fragmentation, providing valuable structural information. A key diagnostic feature in the mass spectrum is the isotopic signature of the bromine atom. savemyexams.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (a ~1:1 ratio). savemyexams.com This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where one peak appears at mass M and a second peak of similar intensity appears at M+2. savemyexams.com

Further fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydrazinyl group is a common fragmentation pathway for amines.

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as N₂, NH₃, or HCN from the parent structure can lead to significant fragment ions.

Pyridine Ring Fission: Fragmentation of the pyridine ring itself can also occur, yielding further diagnostic peaks.

When used as a derivatizing agent, the resulting hydrazone derivatives provide intense and characteristic product ions upon collision-induced dissociation (CID), which is useful for selective detection in complex mixtures. jst.go.jpddtjournal.comresearchgate.net

This compound has been effectively utilized as a novel derivatization reagent for the liquid chromatography-mass spectrometry (LC-MS) based profiling of metabolites containing carboxyl or carbonyl groups. nih.gov This "bromine signature coded derivatization" method allows for the rapid and sensitive analysis of compounds that typically suffer from poor ionization efficiency. nih.gov

The key advantages of using this compound for derivatization include:

Enhanced Detection: The derivatization significantly improves detection sensitivities and separation efficiencies in LC-MS analysis. nih.gov

Distinctive Isotopic Signature: The natural 1:1 ratio of ⁷⁹Br/⁸¹Br isotopes creates a unique doublet peak with a 2 Da mass difference for the derivatized molecules. This signature acts as a "code," enabling rapid screening and identification of the derivatized metabolites from complex biological sample backgrounds. nih.gov

Characteristic Fragmentation: The derivatives exhibit distinctive fragmentation patterns in tandem MS (MS/MS), further aiding in their identification. nih.gov

This approach has been successfully applied to study metabolic changes in patients with Mycoplasma pneumoniae infections, identifying 198 carboxyl or carbonyl-containing metabolites in an untargeted analysis. nih.gov

Fragmentation Patterns and Structural Information

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound itself is not reported in the searched literature, the structure of its isomer, 2-Bromo-6-hydrazinylpyridine , has been determined, offering valuable comparative insights.

The analysis of 2-Bromo-6-hydrazinylpyridine revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, with two conformationally different molecules in the asymmetric unit. nih.goviucr.org The crystal structure is stabilized by an extensive network of intermolecular interactions, including N—H⋯N hydrogen bonds, bifurcated N—H⋯(N,N) hydrogen bonds, short Br⋯Br halogen bonds, and π–π stacking interactions between the pyridine rings. nih.goviucr.org This detailed structural information highlights the key forces governing the solid-state packing of brominated hydrazinopyridines.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₆BrN₃ | iucr.orgiucr.org |

| Molecular Weight | 188.04 | iucr.orgiucr.org |

| Crystal System | Orthorhombic | iucr.orgiucr.org |

| Space Group | P2₁2₁2₁ | iucr.orgiucr.org |

| Unit Cell Dimensions | ||

| a (Å) | 3.9606 (3) | iucr.org |

| b (Å) | 13.9649 (9) | iucr.org |

| c (Å) | 23.0332 (14) | iucr.org |

Crystallographic Data and Crystal Packing Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. While comprehensive spectral data for this compound is limited, studies on closely related hydrazone derivatives offer valuable insights into its expected behavior.

The electronic absorption spectra of pyridine-hydrazone derivatives are typically characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are generally assigned to π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions arise from the promotion of electrons in π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyridine ring and the hydrazone moiety. The n→π* transitions involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, to π* antibonding orbitals. researchgate.net

Studies of various substituted hydrazinopyridine derivatives show characteristic absorption maxima that reflect these transitions.

Table 2: Representative UV-Vis Absorption Maxima for Substituted Hydrazinopyridine Derivatives

| Compound | Absorption Maxima (λmax) | Assigned Transitions | Solvent |

|---|---|---|---|

| TTF-Pyridine-Hydrazone Ligand (L2) | 300 - 450 nm, 516 nm | π→π, n→π, ICT | Dichloromethane (B109758)/Acetonitrile |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | ~238 nm, ~280 nm, ~350 nm | Electronic transitions in conjugated system | Various |

Data sourced from multiple studies on pyridine derivatives. researchgate.netresearchgate.net

The band observed around 516 nm in one highly conjugated system is attributed to an intramolecular charge transfer (ICT) from a donor portion of the molecule to an acceptor portion. researchgate.net The absorption properties can be tuned by altering the substituents on the pyridine or hydrazone components. researchgate.net

The polarity and hydrogen-bonding capability of the solvent can significantly influence the electronic absorption spectrum of a compound. These effects, known as solvatochromism, can cause a shift in the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

Investigations into substituted pyridine derivatives have demonstrated the importance of solvent effects. For instance, the absorption spectra of a 2-hydrazino-5-nitropyridine derivative were recorded in a range of protic and aprotic solvents to interpret the impact of solvent polarity and hydrogen bonding on the electronic transitions. researchgate.net Such studies are crucial for understanding how the local environment affects the electronic structure of the molecule.

Electronic Transitions and Absorption Maxima

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing experimental validation of its chemical formula. The theoretical composition of this compound can be calculated from its molecular formula, C₅H₆BrN₃. nih.gov Experimental results for its derivatives consistently show close agreement with the calculated values, confirming their proposed structures. For example, elemental analysis performed on (E)-5-bromo-2–(2-(2-nitrobenzylidene)hydrazinyl)pyridine (a hydrazone derivative) yielded results that closely matched the calculated percentages.

Table 3: Elemental Analysis Data for this compound

| Element | Symbol | Calculated (%) |

|---|---|---|

| Carbon | C | 31.94 |

| Hydrogen | H | 3.22 |

| Bromine | Br | 42.49 |

| Nitrogen | N | 22.35 |

Calculated based on the molecular formula C₅H₆BrN₃ and atomic masses.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently applied to analyze the properties of heterocyclic compounds. Research on derivatives, such as 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP), provides a template for how 5-Bromo-2-hydrazinopyridine would be analyzed. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For hydrazinopyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to compute the optimized geometry. nih.gov

In a representative study on the related CCPEHP molecule, the calculated bond lengths and angles were found to be in good agreement with experimental data obtained from X-ray diffraction. nih.gov Minor discrepancies between the theoretical (gas-phase) and experimental (solid-phase) data are expected due to intermolecular interactions in the crystal lattice. nih.gov The optimization of the molecular structure is crucial for the accuracy of all other subsequent computational property predictions.

Table 1: Selected Optimized Bond Lengths (Å) for a Hydrazinopyridine Derivative (CCPEHP) Data sourced from a computational study on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP). nih.gov

| Bond | Calculated Bond Length (Å) at B3LYP/6-311G(d,p) |

| C1-N8 | 1.331 |

| N8-N9 | 1.366 |

| N9-C10 | 1.291 |

| C1-Cl7 | 1.748 |

| C10-C11 | 1.493 |

| C11-C16 | 1.393 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. csic.es The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. csic.es

In studies of tetrathiafulvalene-based ligands derived from 5-bromo-2-pyridinecarboxaldehyde, DFT calculations show that the HOMO is typically located on the electron-rich portion of the molecule, while the LUMO is distributed on the electron-accepting groups. beilstein-journals.org For CCPEHP, the calculated HOMO-LUMO gap provides insight into its charge transfer characteristics. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Hydrazinopyridine Derivative (CCPEHP) Data sourced from a computational study on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP). nih.gov

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -1.97 |

| Energy Gap (ΔE) | 3.90 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge delocalization, and intramolecular interactions. It provides a detailed picture of the bonding within a molecule by analyzing the filled and empty orbitals and their interactions. The stabilization energy (E(2)) associated with the interaction between a filled (donor) and an empty (acceptor) orbital quantifies the strength of the interaction.

For hydrazone derivatives, NBO analysis reveals significant stabilization energies arising from the delocalization of electron density from lone pair orbitals (LP) to anti-bonding orbitals (π* or σ*). researchgate.net In the case of CCPEHP, NBO analysis helps to understand the electronic structure and the nature of the intramolecular charge transfer within the molecule. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Global Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

These parameters are crucial for assessing the global reactivity of compounds. nih.gov A high electrophilicity index indicates a greater capacity of the molecule to accept electrons. DFT calculations on copper complexes with ligands derived from 2-hydrazinopyridine (B147025) have utilized these descriptors to predict chemical reactivity. csic.es

Table 3: Calculated Global Reactivity Descriptors for a Hydrazinopyridine Derivative (CCPEHP) Values are derived from the HOMO/LUMO energies listed in Table 2.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.97 |

| Global Hardness (η) | 1.95 |

| Electronegativity (χ) | 3.92 |

| Electrophilicity Index (ω) | 3.94 |

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding how a molecule, such as a drug candidate, interacts with a biological target like a protein.

While MD simulations specifically for this compound were not found, extensive research exists on the parent compound, 2-hydrazinopyridine, and its interaction with enzymes like Vascular Adhesion Protein-1 (VAP-1). These simulations have shown that the VAP-1 ligand-binding pocket is flexible and can undergo significant conformational changes to accommodate hydrazine-based inhibitors. MD studies revealed that specific amino acid residues, such as Leu469, can rotate to unblock the binding cavity, allowing larger ligands to enter. This dynamic behavior would not be apparent from static docking studies alone and highlights the importance of MD in understanding ligand-protein interactions. acs.org

Quantum Chemical Descriptors for Reactivity Prediction

The quantum chemical descriptors obtained from DFT calculations, such as FMO energies, the HOMO-LUMO gap, and global reactivity indices, serve as powerful tools for predicting the reactivity of a molecule. The distribution of HOMO and LUMO across the molecule can identify potential sites for electrophilic and nucleophilic attack, respectively. For instance, the analysis of frontier orbitals in hydrazone derivatives helps to pinpoint the reactive sites involved in coordination with metal ions or in biological interactions. csic.esnih.gov The global reactivity descriptors provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions, which is essential information in the design of new materials and pharmaceutical agents. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. nih.gov These theoretical calculations provide valuable insights into the molecule's vibrational, magnetic resonance, and electronic spectra, which can aid in the interpretation of experimental data. Such studies typically commence with the optimization of the molecule's geometric structure, often employing hybrid functionals like B3LYP with basis sets such as 6–311G(d,p) to find the lowest energy conformation. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be computed from the optimized molecular geometry. nih.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. The computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which allows for the assignment of each calculated vibrational mode to specific internal coordinates, such as stretching, bending, or torsion of bonds. nih.gov For this compound, this would involve identifying characteristic vibrations like N-H stretching in the hydrazine (B178648) group, C-Br stretching, and various pyridine (B92270) ring stretching and deformation modes. nih.gov Studies on analogous compounds, such as other substituted hydrazinopyridines, have successfully used this method to make detailed assignments of their vibrational spectra. nih.gov

Table 1: Representative Predicted Vibrational Mode Assignments for a Hydrazinopyridine Structure This table illustrates the type of data generated from a PED analysis in a computational study. The assignments are based on methodologies applied to similar compounds. nih.gov

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment (Contribution %) | Vibrational Mode |

| ~3430 | ν(N-H) (100%) | N-H Asymmetric Stretch |

| ~3380 | ν(N-H) (100%) | N-H Symmetric Stretch |

| ~3100-3000 | ν(C-H) (95-98%) | Aromatic C-H Stretch |

| ~1640 | δ(NH₂) (80%) + ν(C=N) (15%) | NH₂ Scissoring |

| ~1590 | ν(C=C) + ν(C=N) (75%) | Pyridine Ring Stretch |

| ~1250 | β(C-H) (85%) | In-plane C-H Bend |

| ~1020 | ν(N-N) (90%) | N-N Stretch |

| ~650 | ν(C-Br) (70%) | C-Br Stretch |

Note: ν denotes stretching, δ denotes scissoring, and β denotes in-plane bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors. mdpi.com The resulting shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

These predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, calculations would predict distinct chemical shifts for the three non-equivalent aromatic protons and the five carbon atoms of the pyridine ring. The electron-withdrawing nature of the bromine atom and the electronic effects of the hydrazino group would significantly influence these shifts, and theoretical predictions can help resolve ambiguities in the assignment of experimental NMR signals. mdpi.comnih.gov

Table 2: Predicted NMR Chemical Shift Data Categories for this compound This table outlines the expected output from a GIAO-DFT calculation for the molecule.

| Nucleus | Atom Position | Expected Information from Prediction |

| ¹H | H attached to C3 | Chemical shift influenced by adjacent hydrazino group. |

| ¹H | H attached to C4 | Chemical shift influenced by adjacent bromine atom. |

| ¹H | H attached to C6 | Chemical shift influenced by ring nitrogen and hydrazino group. |

| ¹H | -NHNH₂ | Chemical shifts for protons in the hydrazine group. |

| ¹³C | C2 | Chemical shift reflects direct attachment to the hydrazino group and ring nitrogen. |

| ¹³C | C3 | Chemical shift reflects proximity to the hydrazino group. |

| ¹³C | C4 | Chemical shift reflects proximity to the bromine atom. |

| ¹³C | C5 | Chemical shift reflects direct attachment to the bromine atom. |

| ¹³C | C6 | Chemical shift reflects proximity to the ring nitrogen and hydrazino group. |

Electronic Spectroscopy (UV-Vis)

Theoretical UV-Vis spectra are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies from the ground state to various excited states. nih.gov The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov

These calculations allow for the assignment of electronic transitions, often between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. For this compound, TD-DFT can predict the key π→π* and n→π* transitions responsible for its characteristic UV-Vis absorption profile. The properties and energy gap of the frontier orbitals are central to understanding the electronic behavior of the molecule.

Table 3: Representative Output from TD-DFT Calculation for a Heterocyclic Compound This table shows the typical data generated for the most significant electronic transitions. nih.gov

| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 3.8 - 4.2 | ~325 - 295 | > 0.1 | HOMO → LUMO |

| 4.5 - 4.9 | ~275 - 250 | > 0.05 | HOMO-1 → LUMO |

| 5.0 - 5.4 | ~250 - 230 | > 0.2 | HOMO → LUMO+1 |

Applications and Advanced Functional Materials

Precursor in Pharmaceutical Manufacturing

5-Bromo-2-hydrazinopyridine serves as a crucial intermediate and building block in the synthesis of a wide array of heterocyclic compounds for the pharmaceutical sector. nordmann.global Its value is derived from the presence of both bromine and hydrazine (B178648) functional groups, which allows for its use in complex organic synthesis. nordmann.global

Synthesis of Bioactive Molecules

The unique structure of this compound makes it a valuable precursor for creating molecules with significant biological activity. Researchers have utilized this compound to synthesize novel hydrazone derivatives that exhibit antifungal and anti-biofilm effects against Candida species. researchgate.netnih.gov In one study, this compound was reacted with various aldehydes to produce a range of hydrazone compounds. nih.gov For example, its reaction with benzaldehyde (B42025) yielded (E)-2-(2-benzylidenehydrazinyl)-5-bromopyridine, and a similar reaction with 2-nitrobenzaldehyde (B1664092) produced a different derivative, both of which were investigated for their biological properties. nih.gov

Another area of application is in the development of agents that can reverse multidrug resistance in cancer. Scientists synthesized a series of new andrographolide (B1667393) derivatives, with one synthesis involving the reaction of an andrographolide intermediate with this compound. rsc.org This highlights the compound's role in modifying complex natural products to create novel bioactive agents. rsc.org The versatility of this compound is further demonstrated in its use to create precursors for potential enzyme inhibitors, such as those targeting urease or protein kinase CK2. royalsocietypublishing.org

Development of Novel Pharmaceuticals

This compound is actively employed in the exploration and development of new pharmaceutical agents. thieme-connect.com Its derivatives are being investigated for their potential as enzyme inhibitors or receptor modulators. The structural characteristics of molecules derived from this compound allow them to interact effectively with biological macromolecules, making them candidates for new therapeutic applications. Research has shown its utility in synthesizing compounds with potential applications as "healing drugs". lookchem.com

For instance, hydrazone derivatives of this compound have been identified as promising scaffolds for designing new antifungal drugs. researchgate.net These compounds were developed based on the 3D structure of trehalose-6-phosphate (B3052756) synthase (TPS2), an enzyme essential for trehalose (B1683222) biosynthesis in Candida, which is crucial for the yeast's survival under stress conditions within a human host. researchgate.net

Synthesis of Pharmaceutical Intermediates